molecular formula C14H18N4O4 B8093283 H-Ala-Pro-pNA

H-Ala-Pro-pNA

Cat. No. B8093283
M. Wt: 306.32 g/mol
InChI Key: WUOZBACYMYYTOQ-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Pro-pNA is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Ala-Pro-pNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-Pro-pNA including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chronic Wound Management : In chronic wounds, elevated human neutrophil elastase (HNE) is a destructive protease. The use of H-Ala-Pro-pNA and similar peptide conjugates in colorimetric approaches to detect HNE activity offers potential advantages in managing chronic wounds (Edwards et al., 2013).

  • Enzyme-Substrate Interaction Studies : The binding of peptides derived from model substrates like H-Ala-Pro-pNA to human cyclophilin hCyp-18 has been investigated. These studies reveal insights into the binding mechanisms and enzyme functionality, particularly the existence of functionally independent subsites (Demange et al., 2001).

  • Study of Proteases in the Brain : H-Ala-Pro-pNA and its derivatives have been used to study the specificity of cathepsins in the human and bovine brain. These studies are essential for understanding the enzymatic processes in the brain and related diseases (Azarian et al., 1987).

  • Investigation of Intestinal Transporters : Research on the intestinal H+/peptide symporter PEPT1 has utilized H-Ala-Pro derivatives to understand how this transporter differentiates between peptide bond conformers of substrates. This research is significant for drug delivery and absorption in the gastrointestinal tract (Brandsch et al., 1998).

  • Protease Characterization in Biological Systems : The characterization of prolyl oligopeptidase in bovine lens and other enzymes in various biological systems has been facilitated by the use of substrates like H-Ala-Pro-pNA. This research contributes to our understanding of enzymatic activity in different tissues and conditions (Sharma & Ortwerth, 1994).

  • Detection of Human Neutrophil Elastase : H-Ala-Pro-pNA and related compounds are used in the development of solid-phase detection systems for human neutrophil elastase. This application is particularly relevant in the diagnosis and monitoring of inflammatory diseases and conditions (Edwards et al., 2005).

properties

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZBACYMYYTOQ-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.